Cas no 2137481-06-0 (tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate)
![tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate structure](https://www.kuujia.com/scimg/cas/2137481-06-0x500.png)
tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate
- EN300-1161983
- 2137481-06-0
-
- Inchi: 1S/C16H29N3O4/c1-16(2,3)23-14(21)17-12-7-6-11(20)10-13(12)19-9-5-8-18(4)15(19)22/h11-13,20H,5-10H2,1-4H3,(H,17,21)
- InChI Key: DQXZESLRCSVHIN-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C1)N1C(N(C)CCC1)=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 327.21580641g/mol
- Monoisotopic Mass: 327.21580641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 82.1Ų
tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161983-1.0g |
tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate |
2137481-06-0 | 1g |
$0.0 | 2023-06-08 |
tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate Related Literature
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate
Introduction to Tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate (CAS No. 2137481-06-0)
Tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate, identified by its CAS number 2137481-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclohexyl ring substituted with a hydroxyl group and an N-substituted carbamate moiety. The presence of the 3-methyl-2-oxo-1,3-diazinan-1-yl fragment further enhances its structural complexity, making it a subject of interest for researchers exploring novel pharmacophores.
The synthesis and characterization of Tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate involve meticulous chemical transformations that require precise control over reaction conditions. The compound’s structural features suggest potential interactions with biological targets, making it a candidate for further investigation in drug discovery pipelines. Specifically, the hydroxyl group and the carbamate functionality are known to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition processes.
Recent advancements in computational chemistry have enabled the prediction of the binding affinity and mode of interaction between Tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-yl)cyclohexyl]carbamate and various biological targets. These studies have highlighted the compound’s potential as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies suggest that this molecule may interact with enzymes such as kinases or proteases, which are often implicated in diseases like cancer and inflammation.
The 3-methyl-2-oxo-1,3-diazinan-1-yl moiety is particularly noteworthy due to its structural similarity to natural products found in plants and microorganisms. Such structural motifs have been extensively explored for their bioactivity, with many derivatives exhibiting promising pharmacological properties. The incorporation of this fragment into Tert-butyl N-[4-hydroxy-2-(3-methyl-2-oxo-1,3-diazinan-1-y)cyclohexyl]carbamate may contribute to its ability to modulate biological processes by mimicking natural ligands.
In the context of drug development, the synthesis of Tert-butyl N-[4-hydroxy-2-(3-methyl)-2 oxo - 1 , 3 - diazinan - 1 - yl)cyclohexyl]carbamate has been optimized to ensure high yield and purity. The use of chiral auxiliaries or catalysts may be employed to achieve enantiopure forms of the compound, which is crucial for evaluating its pharmacological activity without interference from racemic impurities. Advances in green chemistry have also influenced synthetic strategies, leading to more sustainable methods that minimize waste and hazardous byproducts.
Investigations into the pharmacological properties of Tert-butyl N-[4-hydroxy - 2 - ( 3 - methyl - 2 - oxo - 1 , 3 - diazinan - 1 - yl ) cyclohexyl ] carbamate have begun to reveal its potential therapeutic applications. In vitro studies have demonstrated its ability to inhibit certain enzymatic activities relevant to metabolic disorders and neurodegenerative diseases. Additionally, preclinical models have shown promising results in terms of toxicity profiles and bioavailability, suggesting that this compound may be suitable for further development into a therapeutic agent.
The role of computational modeling in understanding the behavior of Tert-butyl N-[4-hydroxy - 2 - ( 3 - methyl - 2 - oxo - 1 , 3 - diazinan - 1 - yl ) cyclohexyl ] carbamate cannot be overstated. Molecular dynamics simulations have provided insights into how this molecule behaves within different biological environments, including cell membranes and protein binding pockets. These simulations have helped researchers refine their understanding of how structural modifications can enhance binding affinity and selectivity.
Future directions for research on Tert-butyl N-[4-hydroxy – 2 – ( 3 – methyl – 2 – oxo – 1 , 3 – diazinan – 1 – yl ) cyclohexyl ] carbamate include exploring its mechanism of action in greater detail. This involves elucidating how it interacts with biological targets at the atomic level and how these interactions lead to therapeutic effects. Additionally, investigating its potential as a prodrug or analog may open up new avenues for drug development.
The compound’s structural complexity also presents opportunities for derivative design. By modifying specific functional groups or introducing new moieties, researchers can generate libraries of analogs with tailored properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying lead compounds with improved efficacy and reduced side effects.
In conclusion, Tert-butyl N-[4-hydroxy–2–(3-methyl–2 oxo–1 , 3–diazinan–1–y l)cyclohexy l]carbamate (CAS No .2137481–06–0) represents a fascinating subject of study in pharmaceutical chemistry . Its unique structural features , coupled with promising preliminary pharmacological data , make it a compelling candidate for further investigation . As research progresses , this compound holds the potential to contribute significantly to our understanding of disease mechanisms and the development of novel therapeutic strategies .
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